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molecular formula C13H9BrN2O2S B1520117 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880769-95-9

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1520117
M. Wt: 337.19 g/mol
InChI Key: TZTSMNAZKFSLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338452B2

Procedure details

Sodium hydride (2.13 g, 53.3 mmol, 60% dispersion in mineral oil) was added to 3-bromo-1H-pyrrolo[2,3-b]pyridine (7.5 g, 38.1 mmol) in DMF (190 mL) at 0° C. This mixture was stirred at 0° C. for 30 minutes, and benzene sulfonyl chloride (7.40 g, 41.87 mmol) was then added by syringe. After 30 minutes at 0° C., TLC indicated most of the starting material had been consumed. Benzene sulfonyl chloride (0.5 mL) was added, and the mixture was stirred for another 15 minutes at 0° C. The mixture was then quenched with saturated ammonium chloride solution (100 mL) followed by water (200 mL). A precipitate had formed. The solids were collected by filtration and dried under high vacuum for 16 hours to give 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (11.2 g, 87%) as a solid. 1H NMR (400 MHz, CDCl3) δ 8.46-8.49 (m, 1H), 8.19-8.22 (m, 2H), 7.79-7.83 (m, 2H), 7.57-7.62 (m, 1H), 7.47-7.53 (m, 2H), 7.25-7.29 (m, 1H).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[Br:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[N:6]([S:19]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:21])=[O:20])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=CNC2=NC=CC=C21
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
Benzene sulfonyl chloride (0.5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 minutes at 0° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with saturated ammonium chloride solution (100 mL)
CUSTOM
Type
CUSTOM
Details
A precipitate had formed
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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